molecular formula C6H12N2 B1314664 (S)-5-Azaspiro[2.4]heptan-7-amine CAS No. 129306-12-3

(S)-5-Azaspiro[2.4]heptan-7-amine

Cat. No.: B1314664
CAS No.: 129306-12-3
M. Wt: 112.17 g/mol
InChI Key: VBTBUCYRQSUCCE-RXMQYKEDSA-N
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Description

(S)-5-Azaspiro[2.4]heptan-7-amine is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Azaspiro[2.4]heptan-7-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor under basic conditions, followed by reductive amination to introduce the amine functionality. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and reductive agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. The use of automated reactors and optimized reaction conditions can lead to higher yields and purities, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Azaspiro[2.4]heptan-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

(S)-5-Azaspiro[2.4]heptan-7-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of spirocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-Azaspiro[2.4]heptan-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share a similar nitrogen-containing ring structure and are used in the synthesis of various heterocyclic compounds.

    Pyrimidines: Another class of nitrogen-containing heterocycles with significant biological activities and applications in medicinal chemistry.

Uniqueness

(S)-5-Azaspiro[2.4]heptan-7-amine is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

IUPAC Name

(7S)-5-azaspiro[2.4]heptan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4,7H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTBUCYRQSUCCE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CNC[C@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473954
Record name (S)-5-AZASPIRO[2.4]HEPTAN-7-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129306-12-3
Record name (7S)-5-Azaspiro[2.4]heptan-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129306-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-5-AZASPIRO[2.4]HEPTAN-7-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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